molecular formula C20H18BrClN2O3S B298524 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

カタログ番号 B298524
分子量: 481.8 g/mol
InChIキー: RBCDLZMVOOCHAV-HJTUMBPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BCTP, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of thiazolidinones and has been found to have potential therapeutic applications in various diseases.

作用機序

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one acts as a negative allosteric modulator of mGluR1. It binds to a specific site on the receptor, which reduces the receptor's activity. This results in a decrease in the release of neurotransmitters, including glutamate, which is involved in neuronal excitability. This compound has been found to have a higher affinity for mGluR1 compared to other mGluR subtypes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which is involved in neuronal excitability. This results in a reduction in the severity of seizures in animal models of epilepsy. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra and improve cognitive function.

実験室実験の利点と制限

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It has a high affinity for mGluR1, which makes it a potent and selective inhibitor of the receptor. It is also stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term experiments.

将来の方向性

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some future directions for research include investigating the efficacy of this compound in animal models of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of more potent and selective mGluR1 inhibitors could improve the therapeutic potential of this compound. Finally, the development of more effective methods for administering this compound could improve its potential for clinical use.

合成法

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized by the condensation reaction between 5-bromo-3-chloro-2-hydroxybenzaldehyde and 4-methoxybenzylidene-3-propylthiosemicarbazone in the presence of thiazolidine-4-one. The reaction is carried out in ethanol under reflux conditions. The resulting product is then purified by recrystallization using ethanol.

科学的研究の応用

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a selective and potent inhibitory effect on the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in the regulation of neuronal excitability, synaptic plasticity, and pain perception. This compound has been shown to have potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

特性

分子式

C20H18BrClN2O3S

分子量

481.8 g/mol

IUPAC名

(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18BrClN2O3S/c1-3-8-24-19(26)17(10-12-9-13(21)11-16(22)18(12)25)28-20(24)23-14-4-6-15(27-2)7-5-14/h4-7,9-11,25H,3,8H2,1-2H3/b17-10-,23-20?

InChIキー

RBCDLZMVOOCHAV-HJTUMBPSSA-N

異性体SMILES

CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)Cl)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Br)SC1=NC3=CC=C(C=C3)OC

正規SMILES

CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Cl)O)SC1=NC3=CC=C(C=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。